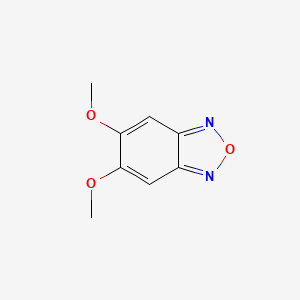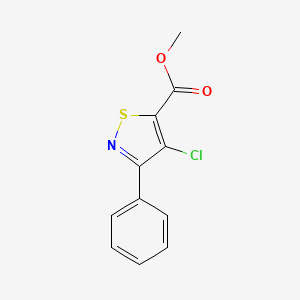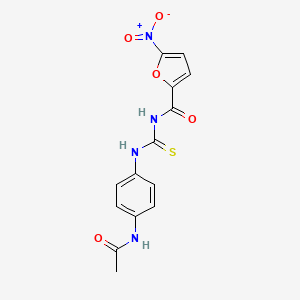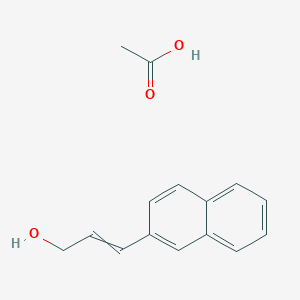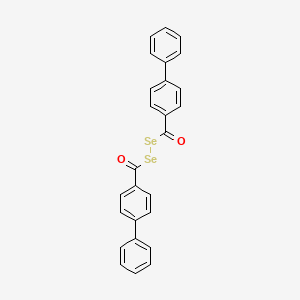![molecular formula C14H14FN B14306461 4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 117530-21-9](/img/structure/B14306461.png)
4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 4’ position and a dimethylamine group attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves the following steps:
Diazotization and Coupling Reaction: The starting material, aniline derivative, undergoes diazotization using isopropyl nitrite in the presence of hydrochloric acid.
Suzuki-Miyaura Coupling: Another common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine may utilize scalable versions of the above synthetic routes, with optimizations for yield, cost, and environmental impact. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance .
化学反应分析
Types of Reactions
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl structure can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyl compounds .
科学研究应用
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Fluoro-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of the biphenyl structure.
4-Fluoro-N,N-dimethyl-2-nitroaniline: This compound has a nitro group at the 2-position, which significantly alters its chemical properties and reactivity.
Uniqueness
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science .
属性
CAS 编号 |
117530-21-9 |
|---|---|
分子式 |
C14H14FN |
分子量 |
215.27 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
InChI 键 |
FMFGSWVLANADKV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
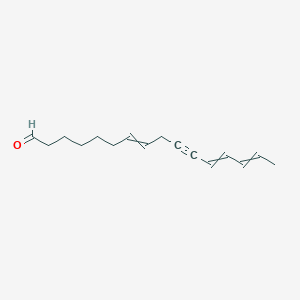
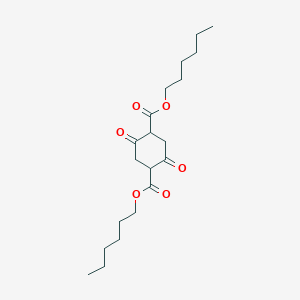
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)
